An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite
An In-depth Technical Guide to DMT-L-dG(ib) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-L-dG(ib) Phosphoramidite (B1245037) is a specialized nucleoside phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. Its unique characteristic lies in the L-configuration of its deoxyribose sugar, rendering it a mirror-image counterpart to the naturally occurring D-deoxyguanosine. This distinction is pivotal for the synthesis of L-DNA, also known as mirror-image DNA, a form of nucleic acid with significant potential in therapeutic and diagnostic applications due to its resistance to nuclease degradation.[1][2] This guide provides a comprehensive overview of DMT-L-dG(ib) Phosphoramidite, including its chemical properties, its central role in oligonucleotide synthesis, detailed experimental protocols, and its primary application in the generation of mirror-image DNA.
Core Properties of DMT-L-dG(ib) Phosphoramidite
DMT-L-dG(ib) Phosphoramidite is a white to off-white powder or granular substance.[3] Key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C44H54N7O8P | [3][4] |
| Molecular Weight | 839.92 g/mol | [3][4] |
| CAS Number | Not readily available for the L-isomer. The D-isomer is 93183-15-4. | [3][4] |
| Appearance | White to off-white powder or granules | [3] |
| Purity | Typically >98.0% (HPLC) | |
| Solubility | Soluble in anhydrous acetonitrile (B52724) for synthesis. Soluble in DMSO.[4] | General knowledge from synthesis protocols. |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon) | [3] |
| Key Protecting Groups | 5'-Hydroxyl: Dimethoxytrityl (DMT)Exocyclic Amine (N2 of Guanine): Isobutyryl (ib)3'-Phosphorus: β-cyanoethyl | [3][5] |
The Role of DMT-L-dG(ib) Phosphoramidite in Oligonucleotide Synthesis
DMT-L-dG(ib) Phosphoramidite is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise, stepwise addition of nucleotides to a growing oligonucleotide chain.
The Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide chain using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition. The process occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).
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Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), exposing a free 5'-hydroxyl group.[6][7]
-
Coupling: The DMT-L-dG(ib) Phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite triester linkage.[5][6]
-
Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation using capping reagents, typically acetic anhydride (B1165640) and N-methylimidazole.[7]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[6]
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Experimental Protocols
The following is a generalized, step-by-step protocol for automated solid-phase oligonucleotide synthesis using DMT-L-dG(ib) Phosphoramidite. Specific parameters such as reagent delivery times and volumes will vary depending on the automated synthesizer used.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve DMT-L-dG(ib) Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., in a glove box or using a syringe with argon).
-
Activator Solution: Prepare a solution of the chosen activator (e.g., 0.45 M tetrazole in anhydrous acetonitrile).
-
Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solutions:
-
Cap A: A solution of acetic anhydride in tetrahydrofuran (THF).
-
Cap B: A solution of N-methylimidazole in THF.
-
-
Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.
-
Washing Solvent: Anhydrous acetonitrile.
Automated Synthesis Cycle
The following steps are performed by the automated DNA synthesizer for each coupling cycle:
-
Deblocking: The synthesis column is washed with the deblocking solution to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.
-
Coupling: The DMT-L-dG(ib) Phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).
-
Washing: The column is washed with anhydrous acetonitrile to remove excess phosphoramidite and activator.
-
Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphate linkage.
-
Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
-
Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for an extended period (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes the isobutyryl protecting group from the guanine (B1146940) bases, as well as the protecting groups from other bases.[3]
-
Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.
-
DMT Group Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was left on for purification purposes, it is removed by treatment with an aqueous acid, such as 80% acetic acid.[6]
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Application in Mirror-Image DNA (L-DNA) Synthesis
The primary application of DMT-L-dG(ib) Phosphoramidite is in the synthesis of L-DNA, the enantiomer of natural D-DNA.[1] L-DNA has identical physicochemical properties to D-DNA but with opposite chirality.
Advantages of L-DNA in Drug Development
-
Nuclease Resistance: L-DNA is not recognized by the natural enzymes that degrade D-DNA, giving it a significantly longer half-life in biological systems.[2] This makes L-DNA an attractive candidate for therapeutic applications such as aptamers (known as Spiegelmers) and antisense oligonucleotides.
-
Reduced Immunogenicity: Due to its unnatural structure, L-DNA is less likely to elicit an immune response compared to D-DNA.[2]
The synthesis of L-DNA follows the same phosphoramidite chemistry outlined above, with the exclusive use of L-nucleoside phosphoramidites, including DMT-L-dG(ib) Phosphoramidite.
Conclusion
DMT-L-dG(ib) Phosphoramidite is a crucial reagent for the synthesis of mirror-image DNA. Its application of the robust and efficient phosphoramidite chemistry enables the creation of nuclease-resistant oligonucleotides with significant therapeutic potential. A thorough understanding of its properties and the associated synthetic protocols is essential for researchers and professionals working in the fields of nucleic acid chemistry, drug development, and diagnostics. The continued exploration of L-DNA and other modified nucleic acids promises to yield novel and effective solutions to a range of biomedical challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. DMT-dG(ib)亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 4. DMT-dG(ib) Phosphoramidite | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
